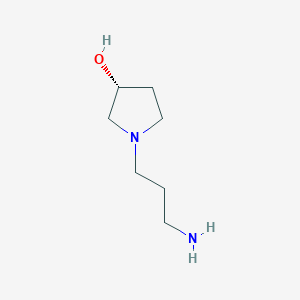

(3R)-1-(3-aminopropyl)pyrrolidin-3-ol

Description

The exact mass of the compound (3R)-1-(3-aminopropyl)pyrrolidin-3-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3R)-1-(3-aminopropyl)pyrrolidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-1-(3-aminopropyl)pyrrolidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-1-(3-aminopropyl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c8-3-1-4-9-5-2-7(10)6-9/h7,10H,1-6,8H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZINGHRTXRLEX-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1O)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956948-81-5 | |

| Record name | (3R)-1-(3-aminopropyl)pyrrolidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3R)-1-(3-aminopropyl)pyrrolidin-3-ol chemical structure and properties

[1]

Executive Summary

(3R)-1-(3-aminopropyl)pyrrolidin-3-ol is a bifunctional, chiral heterocycle increasingly utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its value lies in its specific stereochemistry—the (3R) hydroxyl group provides a defined vector for hydrogen bonding, while the propyl-amine chain acts as a flexible linker for conjugation. This molecule serves as a polarity-enhancing scaffold, often used to modulate the physicochemical properties (LogP, solubility) of lipophilic drug candidates.

Chemical Identity & Stereochemistry

The core of this molecule is the pyrrolidine ring with a defined chiral center at position 3. The integrity of the (3R) configuration is critical for biological activity, particularly when targeting stereoselective receptors such as GPCRs or kinases.

| Parameter | Data |

| IUPAC Name | (3R)-1-(3-aminopropyl)pyrrolidin-3-ol |

| Common Name | (R)-1-(3-aminopropyl)-3-hydroxypyrrolidine |

| CAS Registry Number | Note: Often listed under racemic CAS 23159-07-1 or specific catalog IDs.[1] Precursor (3R)-pyrrolidinol is CAS 2799-21-5.[1][2] |

| PubChem CID | 54595925 |

| Molecular Formula | C₇H₁₆N₂O |

| Molecular Weight | 144.22 g/mol |

| Chiral Center | C3 (R-configuration) |

| SMILES | C1CN(C[C@H]1O)CCCN |

| InChI Key | NDZINGHRTXRLEX-SSDOTTSWSA-N |

Physicochemical Properties

Understanding the ionization and lipophilicity of this intermediate is essential for predicting its behavior in biological assays and formulation.

| Property | Value (Experimental/Predicted) | Context |

| Boiling Point | ~230°C (Predicted) | High due to H-bonding capacity.[1] |

| Density | ~1.08 g/cm³ | Liquid at RT (viscous).[1] |

| pKa (Basic) | ~10.2 (Primary Amine) | Typical for alkyl amines. |

| pKa (Ring N) | ~9.5 (Tertiary Amine) | Modulated by ring strain/OH group. |

| LogP | -0.8 to -1.3 | Highly hydrophilic; excellent for lowering LogP of conjugates.[1] |

| Topological Polar Surface Area (TPSA) | 49.3 Ų | Good permeability profile.[1] |

| Solubility | Miscible in Water, MeOH, DMSO | Hygroscopic nature requires dry storage. |

Synthesis & Manufacturing Protocols

To maintain the (3R) stereocenter, the synthesis must avoid conditions that promote racemization (e.g., harsh elimination/addition sequences). The preferred industrial route utilizes the "Chiral Pool" strategy, starting from commercially available (3R)-pyrrolidin-3-ol.[1]

Self-Validating Protocol: The Phthalimide Route

This method is chosen for its high fidelity in preserving chirality and ease of purification.[1]

Reagents:

-

N-(3-Bromopropyl)phthalimide[1]

-

Potassium Carbonate (

) / Acetonitrile (ACN) -

Hydrazine Hydrate (

)

Step-by-Step Methodology:

-

N-Alkylation: Dissolve (3R)-pyrrolidin-3-ol (1.0 eq) in anhydrous ACN. Add

(2.0 eq) and N-(3-bromopropyl)phthalimide (1.1 eq). -

Reflux: Heat to reflux (80°C) for 12–16 hours. Monitor via LC-MS for the disappearance of the pyrrolidine starting material.

-

Filtration: Cool to RT, filter off inorganic salts, and concentrate the filtrate to obtain the phthalimide-protected intermediate.

-

Deprotection (Gabriel Amine Synthesis): Redissolve the intermediate in Ethanol. Add Hydrazine Hydrate (3.0 eq) and reflux for 4 hours. A white precipitate (phthalhydrazide) will form.

-

Workup: Cool, filter out the phthalhydrazide byproduct. Concentrate the filtrate.

-

Purification: Distillation under reduced pressure or ion-exchange chromatography is required to remove residual hydrazine and isolate the free amine.[1]

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the logic flow and critical control points (CCPs) for the synthesis.

Caption: Figure 1. Synthetic pathway utilizing the Gabriel synthesis method to ensure retention of the (3R) stereochemical configuration.

Applications in Drug Discovery

This synthon is a "privileged scaffold" because it offers three distinct vectors for chemical elaboration:

-

Primary Amine: Handle for amide coupling, reductive amination, or sulfonylation.

-

Secondary Alcohol (C3): Handle for ether formation or oxidation to a ketone; provides H-bond donor/acceptor capability.[1]

-

Tertiary Amine (Ring N): Protonation site at physiological pH, improving solubility.

Strategic Use Cases

-

PROTAC Linkers: The propyl amine chain provides the necessary spatial separation between the E3 ligase ligand and the protein of interest (POI) ligand. The hydrophilic pyrrolidine ring prevents the "linker collapse" often seen with simple alkyl chains.

-

Kinase Inhibitors: Used to access solvent-exposed regions of the ATP binding pocket.[1] The (3R)-OH group can form specific water-mediated hydrogen bonds with residues like Asp or Glu in the kinase hinge region.[1]

-

GPCR Ligands: The basic nitrogen mimics neurotransmitter pharmacophores (e.g., dopamine, histamine), while the chiral hydroxyl allows for stereoselective receptor subtype discrimination.

Decision Matrix for Utilization

Caption: Figure 2. Decision logic for incorporating the (3R)-aminopropyl-pyrrolidinol scaffold into drug candidates.

Handling & Safety Information

As a primary amine and amino-alcohol, this compound requires specific safety protocols.

-

Hazards: Corrosive (Skin Corr.[1] 1B), Causes serious eye damage (Eye Dam. 1).

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen or Argon) at 2–8°C.

-

Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.

-

Disposal: Must be treated as hazardous organic waste containing nitrogen.[1][3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54595925, (3R)-1-(3-aminopropyl)pyrrolidin-3-ol. Retrieved from [Link][1]

-

European Patent Office. Method for Producing 1-Methylpyrrolidin-3-ol (and related intermediates). EP 3415499 A1. Retrieved from [Link][1][4]

-

ChemRxiv (2025). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. Retrieved from [Link][1]

Molecular weight and formula of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol

An In-Depth Technical Guide to (3R)-1-(3-aminopropyl)pyrrolidin-3-ol: A Chiral Building Block for Drug Discovery

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol, a key chiral intermediate in pharmaceutical research and development. We will delve into its chemical and physical properties, provide a detailed synthetic route, outline robust analytical characterization protocols, and explore its applications in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, widely utilized to develop compounds for a vast range of human diseases.[1] Its significance is rooted in several key features:

-

Three-Dimensionality: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for efficient exploration of pharmacophore space, a critical factor in achieving target selectivity and potency.[1]

-

Stereochemical Complexity: The inherent chirality of substituted pyrrolidines, such as in (3R)-1-(3-aminopropyl)pyrrolidin-3-ol, provides opportunities to fine-tune molecular interactions with biological targets, often leading to improved efficacy and reduced off-target effects.[1]

-

Synthetic Tractability: The pyrrolidine core can be readily synthesized and functionalized, making it an attractive starting point for the construction of complex molecules.[2]

(3R)-1-(3-aminopropyl)pyrrolidin-3-ol combines the chiral pyrrolidinol core with a flexible aminopropyl side chain. This unique combination of a secondary alcohol, a tertiary amine within the ring, and a primary amine on the side chain offers multiple points for further chemical modification, making it a highly valuable building block for creating diverse chemical libraries and optimizing lead compounds.

Physicochemical and Structural Properties

| Property | Data | Source(s) |

| Molecular Formula | C₇H₁₆N₂O | [7] |

| Molecular Weight | 144.22 g/mol | [7] |

| Monoisotopic Mass | 144.12627 Da | [7] |

| PubChem Compound ID | 54595925 | [7] |

| Canonical SMILES | C1CN(C[C@@H]1O)CCCN | [7] |

| InChI Key | NDZINGHRTXRLEX-SSDOTTSWSA-N | [7] |

| Predicted XlogP | -0.8 | [7] |

| Appearance | Expected to be a liquid or low-melting solid, likely colorless to light yellow. | Inferred |

| Predicted pKa (Basic) | The primary amine is predicted to have a pKa around 10.3, while the tertiary amine within the ring will be slightly less basic. The alcohol is weakly acidic. | [8] |

Synthesis and Manufacturing

A robust and stereoselective synthesis of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol is crucial for its application in drug development. A common and efficient strategy involves the N-alkylation of a chiral starting material, (R)-3-pyrrolidinol. This approach preserves the critical stereochemistry at the C3 position.

Proposed Synthetic Pathway

The following two-step protocol outlines a reliable method starting from commercially available (R)-3-pyrrolidinol and N-(3-bromopropyl)phthalimide, followed by deprotection.

Caption: Synthetic workflow for (3R)-1-(3-aminopropyl)pyrrolidin-3-ol.

Detailed Experimental Protocol

Step 1: Synthesis of (R)-2-(3-(3-hydroxypyrrolidin-1-yl)propyl)isoindoline-1,3-dione

-

Rationale: This step introduces the three-carbon chain onto the pyrrolidine nitrogen. Using N-(3-bromopropyl)phthalimide is advantageous because the phthalimide group serves as a robust protecting group for the primary amine, preventing side reactions. Potassium carbonate is a cost-effective and moderately strong base suitable for this alkylation, while acetonitrile is an excellent polar aprotic solvent.

-

Procedure:

-

To a solution of (R)-3-pyrrolidinol (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).

-

Add N-(3-bromopropyl)phthalimide (1.1 eq) to the suspension.

-

Heat the reaction mixture to reflux (approx. 82°C) and monitor by TLC or LC-MS for the disappearance of the starting material (typically 12-18 hours).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford the pure phthalimide-protected intermediate.

-

Step 2: Synthesis of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol (Final Product)

-

Rationale: The Gabriel synthesis is a classic and highly effective method for deprotecting phthalimides to reveal a primary amine. Hydrazine monohydrate is the standard reagent for this transformation, forming a stable phthalhydrazide byproduct that can be easily removed by filtration.

-

Procedure:

-

Dissolve the product from Step 1 in ethanol.

-

Add hydrazine monohydrate (2.0-3.0 eq) to the solution.

-

Heat the mixture to reflux for 2-4 hours. A white precipitate (phthalhydrazide) will form.

-

Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting crude product can be purified by vacuum distillation or by crystallization of a salt (e.g., the hydrochloride salt) to yield the final product, (3R)-1-(3-aminopropyl)pyrrolidin-3-ol, with high purity.

-

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

-

Purpose: To assess the purity of the final compound and monitor reaction progress. Chiral HPLC is required to confirm the enantiomeric excess (e.e.).

-

Protocol (Purity):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Detection: UV at 210 nm (as there is no strong chromophore) or, more effectively, coupled with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

-

-

Protocol (Enantiomeric Excess):

-

Column: A chiral stationary phase column (e.g., Chiralpak AD-H or similar).

-

Mobile Phase: Isocratic mixture of hexane and ethanol, often with a small amount of an amine additive like diethylamine to improve peak shape.

-

Justification: The use of a chiral column is mandatory to separate the (3R) and (3S) enantiomers. The specific conditions must be optimized for the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the molecular structure of the compound.

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or MeOD).

-

Expected ¹H NMR Data (in D₂O, predicted):

-

δ 4.3-4.4 ppm (m, 1H): Proton on the carbon bearing the hydroxyl group (H-3).

-

δ 2.8-3.4 ppm (m, 6H): Protons on the carbons adjacent to the nitrogens (H-2, H-5, and the CH₂ next to the pyrrolidine N on the side chain).

-

δ 2.6-2.8 ppm (t, 2H): Protons on the terminal CH₂ next to the primary amine.

-

δ 1.8-2.2 ppm (m, 4H): Protons on the remaining CH₂ groups (H-4 and the central CH₂ of the propyl chain).

-

-

Expected ¹³C NMR Data (in D₂O, predicted):

-

δ ~70 ppm: Carbon bearing the hydroxyl group (C-3).

-

δ ~55-65 ppm: Carbons adjacent to the tertiary nitrogen (C-2, C-5).

-

δ ~50-55 ppm: Carbon on the propyl chain adjacent to the tertiary nitrogen.

-

δ ~40 ppm: Terminal carbon adjacent to the primary amine.

-

δ ~30-35 ppm: Carbon alpha to the hydroxyl group (C-4).

-

δ ~25-30 ppm: Central carbon of the propyl chain.

-

Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight of the compound.

-

Technique: Electrospray Ionization (ESI) is typically used for this type of polar molecule.

-

Expected Results:

-

Positive Ion Mode: The most prominent ion observed will be the protonated molecule [M+H]⁺. Based on the monoisotopic mass, this should appear at an m/z of approximately 145.13355.[7]

-

Other Adducts: Depending on the solvent system, other adducts such as the sodium adduct [M+Na]⁺ (m/z ~167.11549) may also be observed.[7]

-

Fragmentation: Tandem MS (MS/MS) would likely show fragmentation corresponding to the loss of water from the protonated molecule ([M+H-H₂O]⁺ at m/z ~127.12353) or cleavage of the aminopropyl side chain.[7]

-

Caption: Quality control workflow for (3R)-1-(3-aminopropyl)pyrrolidin-3-ol.

Applications in Research and Drug Development

(3R)-1-(3-aminopropyl)pyrrolidin-3-ol is a versatile intermediate for the synthesis of complex molecular architectures. Its bifunctional nature (amine and alcohol) and defined stereochemistry make it particularly useful in constructing molecules intended for chiral recognition at biological targets.

-

Scaffold for Biologically Active Molecules: The primary amine serves as a key attachment point for a wide variety of functional groups, including amides, sulfonamides, and ureas, or for direct incorporation into larger heterocyclic systems. The secondary alcohol can be used as a hydrogen bond donor or can be further functionalized (e.g., etherified or esterified) to modulate physicochemical properties like solubility and cell permeability.

-

Neurological Drug Candidates: The related compound 1-(3-aminopropyl)pyrrolidine is noted for its use as a building block for drugs targeting neurological disorders.[5] The introduction of the 3-hydroxyl group in (3R)-1-(3-aminopropyl)pyrrolidin-3-ol adds a critical hydrogen bonding feature that can be exploited to enhance binding to targets such as G-protein coupled receptors (GPCRs), ion channels, or enzymes in the central nervous system.

-

Antibacterial Agents: Chiral aminopyrrolidine derivatives are key components of some modern antibiotics. For example, the structurally related (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile is a key intermediate in the synthesis of a novel fluoroquinolone antibiotic.[9] This highlights the utility of such scaffolds in designing agents against multidrug-resistant pathogens.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for (3R)-1-(3-aminopropyl)pyrrolidin-3-ol is not widely available, safety precautions can be inferred from related compounds such as 1-(3-aminopropyl)pyrrolidine and (R)-3-pyrrolidinol.[10][11] This compound should be handled as a hazardous chemical.

-

Hazard Classification (Anticipated):

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

Disclaimer: This information is based on related compounds and should be used as a guide only. Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

References

-

PubChem. (3r)-1-(3-aminopropyl)pyrrolidin-3-ol. National Center for Biotechnology Information. [Link]

-

CAS Common Chemistry. 1-Pyrrolidinepropanamine. American Chemical Society. [Link]

-

ResearchGate. Table 1 . 1 H-NMR and 13 C-NMR data for compound 1-3 (CD 3 OD). [Link]

-

LookChem. 1-(3-Aminopropyl)pyrrolidine. [Link]

-

Loba Chemie. PYRROLIDINE FOR SYNTHESIS. [Link]

-

US EPA. 3-(Aminomethyl)pyrrolidin-3-ol Properties. CompTox Chemicals Dashboard. [Link]

-

Lall, M. S., et al. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry, 77(10), 4732–4739. [Link]

-

PubChem. 3-Aminopyrrolidine. National Center for Biotechnology Information. [Link]

-

PubChem. 1-(3-Aminophenyl)pyrrolidin-3-ol. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds. [Link]

-

PubChem. (3S)-pyrrolidin-3-ol. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

ChemRxiv. Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. [Link]

-

ResearchGate. Mass spectra of compounds 1-3 obtained by LC-ESI-QTOF-MS. [Link]

-

PubChem. (3R)-pyrrolidin-3-ol hydrochloride. National Center for Biotechnology Information. [Link]

-

MassBank. Organic compounds. [Link]

-

Global Substance Registration System. 1-(3-AMINOPROPYL)PYRROLIDINE. [Link]

-

Iazzetti, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. [Link]

- Shapiro, Y. E. (1995). ANALYSIS OF CHAIN MICROSTRUCTURE BY 1H AND 13 C NMR SPECTROSCOPY. Applied Spectroscopy Reviews, 30(3), 193-241.

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

ResearchGate. An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. [Link]

-

ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 1-(3-aminopropyl)pyrrolidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 1-(3-Aminopropyl)pyrrolidine | 23159-07-1 [chemicalbook.com]

- 7. PubChemLite - (3r)-1-(3-aminopropyl)pyrrolidin-3-ol (C7H16N2O) [pubchemlite.lcsb.uni.lu]

- 8. CompTox Chemicals Dashboard [comptox.epa.gov]

- 9. Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. aksci.com [aksci.com]

- 13. lobachemie.com [lobachemie.com]

- 14. lookchem.com [lookchem.com]

Safety Data Sheet (SDS) for (3R)-1-(3-aminopropyl)pyrrolidin-3-ol

Technical Safety Guide: (3R)-1-(3-aminopropyl)pyrrolidin-3-ol

Preface: The "Unknown" Hazard Protocol

From the Desk of the Senior Application Scientist

In drug discovery, we frequently encounter "orphan" intermediates—compounds like (3R)-1-(3-aminopropyl)pyrrolidin-3-ol that possess defined chemical structures but lack extensive toxicological dossiers (e.g., specific LD50 values).[1] This guide is not a standard regulatory SDS. It is a Risk Assessment Architecture designed for researchers handling this specific chiral building block.

We derive our safety protocols here from Structure-Activity Relationships (SAR) . This molecule combines a pyrrolidine core (secondary/tertiary amine behavior), a primary amine side chain (high basicity/corrosivity), and a chiral hydroxyl group (polarity/hygroscopicity). We treat it as a Category 1B Corrosive until proven otherwise.

Part 1: Physicochemical Identity & Hazard Logic

Compound Identity:

-

Common Role: Chiral synthon for GPCR ligands or enzyme inhibitors.

-

CAS Number: Not Globally Listed (Refer to Analog CAS 23159-07-1 for safety benchmarking).[1]

-

PubChem CID: 54595925[1]

-

Molecular Formula: C

H -

Molecular Weight: 144.22 g/mol [1]

Table 1: Predicted Physicochemical Properties (SAR-Derived)

| Property | Value (Predicted/Analog) | Operational Implication |

|---|---|---|

| Physical State | Viscous Liquid (Colorless to Yellow) | High viscosity due to H-bonding (OH + NH2).[1] |

| Basicity (pKa) | ~10.0 - 10.5 (Primary Amine) | High Risk. Capable of rapid tissue saponification.[1] |

| Boiling Point | >200°C (Estimated) | Low volatility, but aerosols are extremely hazardous. |

| Solubility | Miscible in Water, MeOH, DMSO | Spills will spread rapidly on wet surfaces. |

| Hygroscopicity | High | Critical: Must be stored under Inert Gas (Argon/N2).[1] |

Part 2: Toxicological Mechanism & Hazards[1]

The Mechanism of Injury: Alkaline Hydrolysis

Unlike acids which coagulate proteins (forming a barrier), this diamine causes liquefaction necrosis .

-

Attack: The lone pairs on the primary and tertiary nitrogens abstract protons from cell membrane lipids.

-

Saponification: This converts tissue fats into soap, destroying the structural integrity of the skin.

-

Penetration: The hydroxyl group (3-ol) increases water solubility, potentially accelerating deep tissue penetration compared to non-polar amines.

GHS Classification (Conservative Estimate)

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]

-

Serious Eye Damage: Category 1 (Irreversible corneal damage).[1]

-

Acute Toxicity (Inhalation): Category 4 (Corrosive to mucous membranes).

Part 3: Operational Handling Protocols

Protocol A: Receipt & Storage (The "First Touch" Rule)

-

Validation: Do not trust the bottle seal. Amine vapors can degrade plastic caps over time.

-

Step 1: Place the sealed bottle in a fume hood.

-

Step 2: Hold a strip of wet universal pH paper near the cap seam.

-

Blue/Purple Change: Leak detected. Transfer to secondary containment immediately.

-

-

Storage: Store at 2-8°C under Argon . Amines oxidize and absorb CO2 from air to form carbamates, ruining purity.

Protocol B: Synthesis & Transfer (Inert Atmosphere)

Due to hygroscopicity, open-air weighing is discouraged.[1] Use a Schlenk Line or Glovebox technique.

DOT Diagram: Safe Handling Workflow

Caption: Workflow for handling hygroscopic corrosive amines. Note the specific acid rinse step to neutralize residues on glassware before washing.[1]

Part 4: Emergency Response Architecture

Self-Validating Response System: In the event of exposure, the "Water First" rule applies.[1] Do NOT attempt to neutralize skin with vinegar (acetic acid); the exothermic reaction will worsen the burn.[1]

DOT Diagram: Exposure Decision Tree

Caption: Emergency logic flow. Emphasizes the prohibition of chemical neutralization on skin to prevent exothermic injury.

References

-

PubChem. (n.d.). (3R)-1-(3-aminopropyl)pyrrolidin-3-ol (Compound CID 54595925).[1][2] National Library of Medicine. Retrieved from [Link][1]

-

ECHA. (n.d.). Registration Dossier: 3-aminopropylpyrrolidine (General Hazard Class).[1] European Chemicals Agency. Retrieved from [Link][1]

Sources

In-depth Technical Guide to the pKa Values of Primary and Tertiary Amines in (3R)-1-(3-aminopropyl)pyrrolidin-3-ol

Abstract

This guide provides a comprehensive analysis of the acid dissociation constants (pKa) for the primary and tertiary amine functional groups within the molecule (3R)-1-(3-aminopropyl)pyrrolidin-3-ol. An understanding of these pKa values is critical for researchers, scientists, and drug development professionals, as they profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This document will delve into the theoretical underpinnings of amine basicity, detail rigorous experimental and computational methodologies for pKa determination, and present a predictive analysis of the pKa values for the target molecule. The content is structured to provide actionable insights and a self-validating framework for its application in a laboratory setting.

Introduction: The Critical Role of pKa in Drug Development

The pKa value, the negative logarithm of the acid dissociation constant, is a fundamental parameter in medicinal chemistry. It dictates the extent of ionization of a functional group at a given pH. For ionizable drugs, which constitute the majority of pharmaceuticals, the pKa directly impacts solubility, lipophilicity, membrane permeability, and protein binding. Consequently, a thorough understanding and accurate determination of a molecule's pKa values are indispensable for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

The subject of this guide, (3R)-1-(3-aminopropyl)pyrrolidin-3-ol, possesses two key ionizable centers: a primary amine and a tertiary amine. The distinct electronic and steric environments of these two functional groups will result in different pKa values, leading to a complex, pH-dependent ionization profile. This guide will dissect these differences and provide the tools to accurately predict and measure them.

Theoretical Framework: Factors Influencing Amine pKa

The basicity of an amine, and thus its pKa value, is determined by the stability of its conjugate acid. Several key factors influence this stability:

-

Inductive Effects: Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, stabilizing the positive charge of the conjugate acid and thereby increasing the pKa (stronger base).[2] Conversely, electron-withdrawing groups (EWGs) destabilize the conjugate acid, lowering the pKa (weaker base).

-

Steric Effects: Bulky substituents around the nitrogen atom can hinder the solvation of the conjugate acid, destabilizing it and lowering the pKa.[3]

-

Hybridization: The hybridization of the nitrogen atom's lone pair of electrons affects its availability for protonation. In general, pKa values follow the trend sp3 > sp2 > sp, with sp3 hybridized amines being the most basic.[2]

-

Solvation: The ability of the solvent to stabilize the conjugate acid through hydrogen bonding and other intermolecular forces plays a significant role. Water is particularly effective at solvating ammonium ions.

In (3R)-1-(3-aminopropyl)pyrrolidin-3-ol, the tertiary amine is part of a five-membered pyrrolidine ring, while the primary amine is at the terminus of a flexible propyl chain. The hydroxyl group on the pyrrolidine ring can also exert an inductive effect.

Methodology for pKa Determination

An accurate determination of the pKa values for (3R)-1-(3-aminopropyl)pyrrolidin-3-ol requires a multi-pronged approach, combining experimental measurements with computational predictions.

Experimental Determination: Potentiometric Titration

Potentiometric titration is the gold standard for experimental pKa determination. This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.[3][4][5] The pKa value is determined from the midpoint of the buffer region in the resulting titration curve.[4]

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 10-20 mg of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol.

-

Dissolve the sample in a known volume (e.g., 50 mL) of deionized, CO2-free water. The absence of CO2 is crucial to prevent the formation of carbonic acid, which would interfere with the titration.[5]

-

Add a small amount of an inert background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[4]

-

-

Titration Setup:

-

Calibrate a high-precision pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[4]

-

Place the analyte solution in a thermostatted vessel to maintain a constant temperature (e.g., 25 °C), as pKa values are temperature-dependent.

-

Use a calibrated burette to add a standard solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

-

-

Data Acquisition:

-

Record the pH of the solution after each addition of the titrant.

-

Continue the titration well past the expected equivalence points to obtain a complete titration curve.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis).

-

The pKa values correspond to the pH at the half-equivalence points. For a molecule with two basic centers, two distinct buffer regions and two equivalence points will be observed.

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume. The peaks in this plot correspond to the equivalence points.[6]

-

Caption: Workflow for pKa determination via potentiometric titration.

Computational Prediction

In silico methods provide a rapid and cost-effective means of estimating pKa values. These methods are particularly useful in the early stages of drug discovery for screening large numbers of compounds. Various software packages and web-based tools are available that employ different algorithms, including:

-

Empirical Methods: These methods use databases of known pKa values and apply corrections based on the presence of different functional groups and structural motifs.

-

Quantum Mechanical Methods: These approaches, such as those based on Density Functional Theory (DFT), calculate the energies of the protonated and deprotonated species to determine the pKa. While more computationally intensive, they can provide a higher level of accuracy.

For (3R)-1-(3-aminopropyl)pyrrolidin-3-ol, a combination of these methods can be used to predict the pKa values of the primary and tertiary amines. It is important to note that computational predictions should always be validated by experimental data where possible.

Predictive Analysis of pKa Values for (3R)-1-(3-aminopropyl)pyrrolidin-3-ol

Based on the theoretical principles and data from analogous structures, we can predict the approximate pKa values for the two amine groups in our target molecule.

| Amine Type | Analogous Structure | Typical pKa Range | Predicted pKa for (3R)-1-(3-aminopropyl)pyrrolidin-3-ol | Influencing Factors |

| Primary Amine | n-Propylamine | 10.5 - 10.7 | ~10.6 | Alkyl chain is electron-donating. Minimal steric hindrance. |

| Tertiary Amine | N-methylpyrrolidine | 10.3 - 10.5 | ~10.4 | Pyrrolidine ring structure. Inductive effect of the hydroxyl group. |

Rationale for Predictions:

-

Primary Amine: The primary amine is at the end of a flexible propyl chain. The alkyl group is electron-donating, which increases the basicity of the amine. Its pKa is expected to be similar to that of simple primary amines like n-propylamine. Most simple alkyl amines have pKa's in the range 9.5 to 11.0.[2][7]

-

Tertiary Amine: The tertiary amine is part of the pyrrolidine ring. While tertiary amines are generally more basic than primary amines in the gas phase, solvation effects in water can sometimes reverse this trend. The five-membered ring structure introduces some steric strain, which can slightly decrease basicity. Furthermore, the hydroxyl group at the 3-position will exert a weak electron-withdrawing inductive effect, which is expected to lower the pKa of the tertiary amine relative to a simple N-alkylpyrrolidine.

Therefore, it is predicted that the primary amine will be slightly more basic (higher pKa) than the tertiary amine.

Caption: Predicted protonation states of the target molecule.

Conclusion

The pKa values of the primary and tertiary amines in (3R)-1-(3-aminopropyl)pyrrolidin-3-ol are critical parameters for its development as a potential therapeutic agent. This guide has outlined the theoretical basis for amine basicity and provided a detailed, actionable protocol for the experimental determination of these values using potentiometric titration. Furthermore, a predictive analysis based on analogous structures suggests that the primary amine will have a pKa of approximately 10.6, while the tertiary amine will have a slightly lower pKa of around 10.4. The accurate determination of these values will enable researchers to build robust structure-activity relationships and optimize the ADME properties of this and related molecules.

References

-

Cambridge MedChem Consulting. (2023, December 14). Tuning basicity. [Link]

-

Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Forschungszentrum Jülich. (2021). Simulations and potentiometric titrations enable reliable determination of effective pKa values of various polyzwitterions. [Link]

-

Gozalbes, R., et al. (2011). Development of Methods for the Determination of pKa Values. Profiles of Drug Substances, Excipients, and Related Methodology. [Link]

-

Michigan State University Department of Chemistry. Amine Reactivity. [Link]

-

Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

-

Subirats, X., et al. (2007). Determination of acidity constants at 37 ºC through the internal standard capillary electrophoresis (IS-CE) method. Electrophoresis. [Link]

-

ECETOC. (2012). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC Technical Report No. 122. [Link]

Sources

- 1. drughunter.com [drughunter.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. juser.fz-juelich.de [juser.fz-juelich.de]

- 7. Amine Reactivity [www2.chemistry.msu.edu]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol from (R)-3-pyrrolidinol

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The functionalization of this heterocyclic system allows for the exploration of chemical space to develop novel therapeutic agents. (3R)-1-(3-aminopropyl)pyrrolidin-3-ol is a valuable chiral building block featuring a secondary alcohol, a tertiary amine within the ring, and a primary amine on a flexible propyl chain. This trifunctional nature makes it an attractive intermediate for the synthesis of more complex molecules with potential applications in drug discovery, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

This application note provides a comprehensive, two-step protocol for the synthesis of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol from the commercially available starting material, (R)-3-pyrrolidinol. The described methodology is robust, scalable, and employs common laboratory reagents and techniques, making it accessible to researchers in both academic and industrial settings.

Synthetic Strategy: A Two-Step Approach

The synthesis of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol is achieved through a straightforward two-step sequence involving an initial N-alkylation followed by a deprotection step.

Step 1: N-Alkylation with a Protected Aminopropyl Moiety

The secondary amine of (R)-3-pyrrolidinol is a nucleophile that can be readily alkylated. To introduce the 3-aminopropyl side chain, a suitable electrophile is required. However, using 3-bromopropylamine directly would lead to a mixture of products due to the nucleophilicity of both the starting pyrrolidinol and the product's primary amine. Therefore, a protecting group strategy is essential. The phthalimide group is an excellent choice for protecting the primary amine due to its high stability under a wide range of reaction conditions and its facile removal in the subsequent step.[2] N-(3-Bromopropyl)phthalimide is a commercially available and highly effective alkylating agent for this transformation.[3][4][5][6] The reaction is typically carried out in the presence of a mild base to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.

Step 2: Deprotection to Unveil the Primary Amine

The final step involves the removal of the phthalimide protecting group to yield the desired primary amine. The Ing-Manske procedure, which utilizes hydrazine hydrate, is the most common and efficient method for this transformation.[7][8] The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbons of the phthalimide ring, leading to the formation of a stable six-membered phthalhydrazide ring and the release of the free primary amine.[9][10] This method is advantageous as it is performed under relatively mild and neutral conditions, which preserves the stereochemistry and the hydroxyl group of the target molecule.

Visualized Synthetic Workflow

Caption: Overall synthetic scheme for (3R)-1-(3-aminopropyl)pyrrolidin-3-ol.

Detailed Experimental Protocol

Materials and Instrumentation

| Reagent/Solvent | Supplier | Purity |

| (R)-3-Pyrrolidinol | Sigma-Aldrich | 98% |

| N-(3-Bromopropyl)phthalimide | Sigma-Aldrich | 98% |

| Potassium Carbonate (K₂CO₃), anhydrous | Fisher Scientific | ≥99% |

| N,N-Dimethylformamide (DMF), anhydrous | Acros Organics | 99.8% |

| Hydrazine monohydrate | Sigma-Aldrich | 98% |

| Ethanol (EtOH), 200 proof | Decon Labs | Absolute |

| Ethyl Acetate (EtOAc) | Fisher Scientific | HPLC Grade |

| Hexanes | Fisher Scientific | HPLC Grade |

| Dichloromethane (DCM) | Fisher Scientific | HPLC Grade |

| Methanol (MeOH) | Fisher Scientific | HPLC Grade |

| Hydrochloric Acid (HCl), concentrated | Fisher Scientific | ACS Grade |

| Sodium Hydroxide (NaOH) | Fisher Scientific | ACS Grade |

All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon). Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates with visualization by UV light and/or potassium permanganate staining.

Step 1: Synthesis of (R)-N-(3-(3-hydroxypyrrolidin-1-yl)propyl)phthalimide

Rationale: This step involves the nucleophilic substitution of the bromide in N-(3-bromopropyl)phthalimide by the secondary amine of (R)-3-pyrrolidinol. Anhydrous potassium carbonate acts as a mild, heterogeneous base to scavenge the HBr formed during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. DMF is chosen as the solvent due to its high polarity, which aids in dissolving the reagents and its high boiling point, allowing the reaction to be heated to increase the rate.

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-3-pyrrolidinol (5.00 g, 57.4 mmol, 1.0 equiv.).

-

Add anhydrous N,N-dimethylformamide (DMF, 100 mL).

-

To the stirred solution, add anhydrous potassium carbonate (11.9 g, 86.1 mmol, 1.5 equiv.) followed by N-(3-bromopropyl)phthalimide (16.9 g, 63.1 mmol, 1.1 equiv.).[3]

-

Heat the reaction mixture to 80 °C and stir for 16 hours. Monitor the reaction progress by TLC (DCM:MeOH 9:1 v/v).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of ethyl acetate.

-

Transfer the filtrate to a separatory funnel and add 200 mL of water and 200 mL of ethyl acetate.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane to afford (R)-N-(3-(3-hydroxypyrrolidin-1-yl)propyl)phthalimide as a pale yellow oil.

| Parameter | Value |

| (R)-3-Pyrrolidinol | 5.00 g (57.4 mmol) |

| N-(3-Bromopropyl)phthalimide | 16.9 g (63.1 mmol) |

| Potassium Carbonate | 11.9 g (86.1 mmol) |

| Solvent | DMF (100 mL) |

| Temperature | 80 °C |

| Reaction Time | 16 hours |

| Typical Yield | 80-90% |

Step 2: Synthesis of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol

Rationale: This step is the deprotection of the phthalimide group. Hydrazine monohydrate acts as a potent nucleophile, attacking the carbonyls of the phthalimide to form a stable phthalhydrazide precipitate.[7][8] Ethanol is a suitable solvent as it dissolves the starting material and allows for heating to reflux to ensure the reaction goes to completion. An acidic workup is employed to protonate the product amine, rendering it soluble in the aqueous phase, while the phthalhydrazide byproduct remains as a solid and can be filtered off. Subsequent basification liberates the free amine for extraction.

Procedure:

-

In a 500 mL round-bottom flask, dissolve the (R)-N-(3-(3-hydroxypyrrolidin-1-yl)propyl)phthalimide (13.0 g, 47.4 mmol, 1.0 equiv.) from Step 1 in 200 proof ethanol (250 mL).

-

Add hydrazine monohydrate (4.75 mL, 94.8 mmol, 2.0 equiv.) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4 hours. A thick white precipitate of phthalhydrazide will form.

-

Cool the mixture to room temperature and then place in an ice bath for 30 minutes.

-

Filter the cold suspension through a Büchner funnel to remove the phthalhydrazide precipitate. Wash the precipitate with cold ethanol (2 x 20 mL).

-

Combine the filtrates and concentrate under reduced pressure to obtain a crude oil.

-

Dissolve the crude oil in 50 mL of deionized water and acidify to pH ~1 with concentrated HCl.

-

Filter any remaining precipitate and wash with a small amount of acidic water.

-

Cool the filtrate in an ice bath and make it basic (pH > 12) by the slow addition of 50% aqueous NaOH.

-

Extract the aqueous layer with dichloromethane (5 x 100 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3R)-1-(3-aminopropyl)pyrrolidin-3-ol as a viscous oil. The product can be further purified by vacuum distillation if necessary.

| Parameter | Value |

| (R)-N-(3-(3-hydroxypyrrolidin-1-yl)propyl)phthalimide | 13.0 g (47.4 mmol) |

| Hydrazine Monohydrate | 4.75 mL (94.8 mmol) |

| Solvent | Ethanol (250 mL) |

| Temperature | Reflux |

| Reaction Time | 4 hours |

| Typical Yield | 85-95% |

Characterization of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

-

¹H NMR (400 MHz, CDCl₃): Expected signals would include those for the aminopropyl chain (protons adjacent to the amines and the central methylene), the pyrrolidine ring protons, and the hydroxyl proton. The integration of these signals should correspond to the number of protons in the structure.

-

¹³C NMR (100 MHz, CDCl₃): The spectrum should show distinct signals for each of the seven carbon atoms in the molecule.

-

FT-IR (neat): Characteristic peaks would be expected for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretch of the primary amine (two bands, ~3350 and 3280 cm⁻¹), and C-N stretching vibrations.

-

Mass Spectrometry (ESI+): The calculated exact mass for C₇H₁₆N₂O is 144.1263. The mass spectrum should show a prominent peak for the [M+H]⁺ ion at m/z 145.1335.

Safety Precautions

-

N-(3-Bromopropyl)phthalimide: Is a lachrymator and skin irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hydrazine Monohydrate: Is highly toxic, corrosive, and a suspected carcinogen. All manipulations should be performed in a certified chemical fume hood. Avoid inhalation and skin contact. Use appropriate chemically resistant gloves.

-

N,N-Dimethylformamide (DMF): Is a skin and eye irritant and can be absorbed through the skin. It is also a teratogen. Handle with care in a fume hood.

-

Concentrated Acids and Bases: Are corrosive and can cause severe burns. Handle with extreme care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

- D'hooghe, M., & De Kimpe, N. (2006). The chemistry of 2- and 3-substituted pyrrolidines. Chemical Society Reviews, 35(6), 537-555.

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

- Soine, T. O., & Buchdahl, M. R. (1952). β-BROMOETHYLPHTHALIMIDE. Organic Syntheses, 32, 18.

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

-

ResearchGate. Multi-faceted spectroscopic, computational, and nonlinear optical characterization of 2-(pyrrolidin-1-yl)-3,5-dinitropyridine. [Link]

-

PrepChem. Synthesis of N-(3-bromopropyl)-phthalimide. [Link]

- Google Patents. Purification of biologically-produced 1,3-propanediol.

-

MDPI. New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. [Link]

-

ResearchGate. N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. [Link]

-

National Center for Biotechnology Information. Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin. [Link]

-

ChemRxiv. Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. [Link]

-

Princeton University. Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. [Link]

-

ResearchGate. A novel separation and purification process for 1,3-propanediol. [Link]

-

SciELO. Synthesis, Spectroscopic Characterization, DFT Calculations and Preliminary Antifungal Activity of New Piperine Derivatives. [Link]

-

YouTube. Synthesis of N-BromoPhthalimide (+Bromine Distillation). [Link]

-

ChemEurope. Hydrazine#Deprotection_of_phthalimides. [Link]

-

European Patent Office. A highly purified 1-aminopropanediol-2,3 and a method for the purification thereof. [Link]

-

National Center for Biotechnology Information. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. [Link]

-

ResearchGate. Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Phthalimides [organic-chemistry.org]

- 3. N-(3-Bromopropyl)phthalimide 98 5460-29-7 [sigmaaldrich.com]

- 4. prepchem.com [prepchem.com]

- 5. N-(3-Bromopropyl)phthalimide, 98% 500 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. CAS 5460-29-7: N-(3-Bromopropyl)phthalimide | CymitQuimica [cymitquimica.com]

- 7. benchchem.com [benchchem.com]

- 8. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]

- 9. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes & Protocols: A Guide to the Scalable Production of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol

Prepared by: Gemini, Senior Application Scientist

Abstract

(3R)-1-(3-aminopropyl)pyrrolidin-3-ol is a valuable chiral building block in modern medicinal chemistry, frequently incorporated into complex active pharmaceutical ingredients (APIs).[1][2] Its structure, featuring a stereodefined hydroxyl group and a flexible aminopropyl side chain, makes it a key intermediate for synthesizing molecules with specific pharmacological profiles. Transitioning the synthesis of this compound from laboratory-scale discovery to pilot or industrial-scale production presents significant challenges related to cost, safety, efficiency, and stereochemical integrity. This document provides a comprehensive guide for researchers, chemists, and process engineers on developing a robust and scalable manufacturing process for (3R)-1-(3-aminopropyl)pyrrolidin-3-ol. We will explore synthetic route selection, detail critical process parameters, and provide a step-by-step protocol for a kilogram-scale batch, emphasizing safety, in-process controls, and purification strategies.

Introduction: Strategic Importance and Scale-Up Challenges

The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic drugs.[3] The specific stereochemistry of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol is often crucial for its function within a larger API, dictating its binding affinity and selectivity for biological targets. Consequently, maintaining high enantiomeric purity throughout the manufacturing process is paramount.

The primary challenges in scaling up the production of this molecule include:

-

Stereocontrol: Ensuring the (R)-configuration at the C3 position is preserved and no racemization occurs.

-

Reagent Selection: Choosing cost-effective, safe, and readily available starting materials and reagents suitable for large-scale use.

-

Process Safety: Managing potential exothermic events, handling hazardous materials, and understanding the thermal stability of intermediates and the final product.[4][5]

-

Purification: Developing an efficient and scalable purification method to achieve high chemical and chiral purity, often moving from chromatographic methods to crystallization or distillation.[6][7]

Synthetic Strategy and Route Selection

Several synthetic routes can be envisioned for the target molecule. A critical analysis suggests that a convergent approach starting from a commercially available chiral precursor is the most efficient strategy for scale-up.

Proposed Route: Two-step synthesis involving N-alkylation of (3R)-pyrrolidin-3-ol with a protected aminopropyl electrophile, followed by deprotection.

Rationale for Selection:

-

Availability of Starting Material: (3R)-pyrrolidin-3-ol can be sourced commercially or synthesized via established methods, such as the asymmetric reduction of a pyrrolidinone precursor or through biotransformation.[8]

-

Robust Chemistry: N-alkylation is a well-understood and highly reliable reaction, generally proceeding with high yields.

-

Protection Group Strategy: Using a Boc (tert-butoxycarbonyl) protecting group for the aminopropyl moiety offers several advantages: it is stable under the alkylation conditions and can be removed cleanly under acidic conditions, generating minimal byproducts.[9]

-

Process Control: The reaction progress can be easily monitored using standard analytical techniques like HPLC or GC.

The overall synthetic pathway is illustrated below.

Caption: Proposed two-step synthesis of the target compound.

Process Safety and Scale-Up Considerations

Transitioning from a lab-scale procedure to a pilot plant requires a thorough understanding of chemical engineering principles and potential thermal hazards.[10][11]

-

Heat Transfer: N-alkylation reactions can be exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[12] It is critical to perform reaction calorimetry (e.g., using a Mettler Toledo RC1 or similar instrument) to determine the heat of reaction and ensure the plant's cooling capacity is sufficient to manage the exotherm under normal and fault conditions.[10]

-

Mixing: Inadequate mixing can lead to localized "hot spots" and the formation of impurities. The impeller type, agitation speed, and vessel geometry must be chosen to ensure homogeneity, especially during the addition of reagents.

-

Safety Assessment: A comprehensive process safety assessment should be conducted.[4][10] This includes:

-

Differential Scanning Calorimetry (DSC): To determine the thermal stability of all starting materials, intermediates, and the final product.

-

Accelerating Rate Calorimetry (ARC): To identify the onset temperature of any potential runaway reactions and calculate the Time to Maximum Rate (TMR).[10]

-

-

Material Handling: Both the starting amine and the final product are corrosive and skin irritants. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles, and lab coats, is mandatory. All transfers should be conducted in a well-ventilated area or contained system.

Detailed Scale-Up Protocol (1.0 kg Target Scale)

This protocol details the production of approximately 1.0 kg of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol.

Equipment and Materials

-

20 L glass-lined or stainless steel reactor with overhead stirring, temperature control (heating/cooling jacket), reflux condenser, and nitrogen inlet.

-

Addition funnel or pump for controlled reagent addition.

-

Filter reactor or appropriate filtration setup (e.g., Nutsche filter).

-

Rotary evaporator (20 L).

-

Vacuum distillation apparatus.

| Material | CAS No. | Molar Mass ( g/mol ) | Quantity | Molar Eq. |

| (3R)-pyrrolidin-3-ol | 104706-47-0 | 87.12 | 0.75 kg | 1.0 |

| N-Boc-3-chloropropylamine | 58846-71-4 | 193.67 | 1.75 kg | 1.05 |

| Potassium Carbonate (K₂CO₃), fine powder | 584-08-7 | 138.21 | 2.38 kg | 2.0 |

| Sodium Iodide (NaI) | 7681-82-5 | 149.89 | 0.13 kg | 0.1 |

| Acetonitrile (MeCN) | 75-05-8 | 41.05 | 7.5 L | - |

| Hydrochloric Acid (HCl), 4M in Dioxane | 7647-01-0 | 36.46 | ~5.5 L | ~2.5 |

| Isopropanol (IPA) | 67-63-0 | 60.10 | 5.0 L | - |

| Toluene | 108-88-3 | 92.14 | 3.0 L | - |

Table 1: Bill of Materials for 1.0 kg Scale Production.

Step-by-Step Procedure

Step 1: N-Alkylation

-

Reactor Setup: Ensure the 20 L reactor is clean, dry, and inerted with nitrogen.

-

Charging Reagents: Charge the reactor with (3R)-pyrrolidin-3-ol (0.75 kg), potassium carbonate (2.38 kg), sodium iodide (0.13 kg), and acetonitrile (7.5 L).

-

Heating: Start agitation and heat the slurry to 75-80 °C. The use of a catalytic amount of sodium iodide is crucial for an in-situ Finkelstein reaction, converting the chloro-alkane to the more reactive iodo-alkane, thereby accelerating the reaction rate.

-

Reagent Addition: Slowly add a solution of N-Boc-3-chloropropylamine (1.75 kg) over 2-3 hours, maintaining the internal temperature below 85 °C. The controlled addition is a key safety measure to manage the reaction exotherm.

-

Reaction Monitoring: Hold the reaction mixture at 80 °C for 12-18 hours. Monitor the reaction for completion by HPLC or GC, checking for the disappearance of the starting (3R)-pyrrolidin-3-ol.

-

Cool Down & Filtration: Once complete, cool the reaction mixture to 20-25 °C. Filter off the inorganic salts (K₂CO₃, KCl, KI) and wash the filter cake with acetonitrile (2 x 1.0 L).

-

Concentration: Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude Boc-protected intermediate as a viscous oil.

Step 2: Boc Deprotection and Isolation

-

Dissolution: Dissolve the crude intermediate in isopropanol (2.5 L).

-

Acidification: Cool the solution to 0-5 °C in an ice bath. Slowly add 4M HCl in dioxane (~5.5 L) while maintaining the temperature below 15 °C. Vigorous gas evolution (CO₂) will occur. The choice of an acidic medium is standard for Boc deprotection, proceeding through a stable tert-butyl cation.

-

Reaction: Stir the mixture at room temperature for 2-4 hours until the deprotection is complete (monitor by TLC or HPLC).

-

Concentration & Azeotrope: Concentrate the mixture under reduced pressure. Add toluene (2 x 1.5 L) and re-concentrate to remove residual water and HCl (azeotropic removal).

-

Basification (Optional for Free Base): If the free base is required, dissolve the resulting hydrochloride salt in water, cool to 0-5 °C, and carefully basify with 50% aq. NaOH to pH > 12. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layers over Na₂SO₄, filter, and concentrate. This step is often avoided at scale if the salt is acceptable or if the final purification is by distillation.

-

Purification: The crude product (either as the HCl salt or free base) is purified by vacuum distillation to yield the final product as a clear, colorless to pale yellow oil.

In-Process Controls and Analytical Methods

Robust analytical controls are essential for a self-validating and reproducible process.

| Analysis Stage | Method | Parameter Measured | Acceptance Criteria |

| Starting Material | Chiral HPLC | Enantiomeric Purity of (3R)-pyrrolidin-3-ol | ≥ 99.0% e.e. |

| N-Alkylation (IPC) | HPLC/GC | Conversion of (3R)-pyrrolidin-3-ol | < 1.0% remaining |

| Deprotection (IPC) | HPLC | Disappearance of Boc-protected intermediate | < 0.5% remaining |

| Final Product | HPLC/GC | Chemical Purity | ≥ 98.5% |

| Final Product | Chiral HPLC | Enantiomeric Purity | ≥ 99.0% e.e. |

| Final Product | Karl Fischer | Water Content | ≤ 0.5% w/w |

| Final Product | ¹H NMR / MS | Identity Confirmation | Conforms to structure |

Table 2: Summary of Analytical Methods and Specifications.

Chiral Purity Analysis: Determining the enantiomeric excess (e.e.) is the most critical quality control test. This is typically performed using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).[13][14] Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) are often effective for separating enantiomers of amino alcohols.[15] The method must be validated for specificity, linearity, accuracy, and precision.

Caption: Quality control workflow for final product release.

Troubleshooting

| Issue | Potential Cause(s) | Recommended Action(s) |

| Incomplete N-alkylation | Insufficient reaction time/temperature; Poor quality base; Inactive catalyst (NaI). | Extend reaction time at 80 °C; Use freshly ground, dry K₂CO₃; Add a fresh portion of NaI. |

| Formation of Dialkylated Impurity | High concentration of product relative to starting material; Localized excess of alkylating agent. | Ensure slow, controlled addition of the N-Boc-3-chloropropylamine; Maintain vigorous agitation. |

| Incomplete Deprotection | Insufficient acid; Presence of water. | Add additional HCl reagent; Ensure crude intermediate is dry before this step. |

| Low Enantiomeric Purity | Racemization during reaction or workup; Poor quality chiral starting material. | Avoid harsh basic or acidic conditions at high temperatures; Re-verify the enantiomeric purity of the starting material. |

| Product Discoloration | Thermal degradation during distillation; Air oxidation. | Lower distillation temperature/improve vacuum; Ensure the process is run under a consistent nitrogen atmosphere. |

Table 3: Troubleshooting Guide for Common Scale-Up Issues.

References

-

Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol. RSC Publishing. Available at: [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]

-

Process Scale-Up & Safety. Nalas Engineering. Available at: [Link]

-

How to Scale Up a New Synthesis Reaction. Lab Manager. Available at: [Link]

-

Scale Up Safety_FINAL. Stanford Environmental Health & Safety. Available at: [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed. Available at: [Link]

-

Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. NIH. Available at: [Link]

-

Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications (RSC Publishing). Available at: [Link]

-

Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC - NIH. Available at: [Link]

-

Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Available at: [Link]

-

Process Safety and Scale-up. H.E.L Group. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available at: [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. Available at: [Link]

-

Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate. Available at: [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

-

Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]

-

Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. Available at: [Link]

-

Measuring Chiral Purity. OpenOChem Learn. Available at: [Link]

-

METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. European Patent Office. Available at: [Link]

-

Synthesis of a New Chiral Pyrrolidine. MDPI. Available at: [Link]

-

General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. IRIS. Available at: [Link]

-

Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. ResearchGate. Available at: [Link]

-

The Chemical Backbone: Applications of 1-(3-Aminopropyl)pyrrolidine in Industry. LinkedIn. Available at: [Link]

- Process for the purification of 2-pyrrolidone.Google Patents.

-

(PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

-

Preparation of optically-active 3-pyrrolidinol and its derivatives from 1-benzoylpyrrolidinol by hydroxylation with Aspergillus sp. and stereo-selective esterification by a commercial lipase. PubMed. Available at: [Link]

-

Isolation and Purification Techniques in Natural Products Chemistry. Hilaris Publisher. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. ehs.stanford.edu [ehs.stanford.edu]

- 5. helgroup.com [helgroup.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Preparation of optically-active 3-pyrrolidinol and its derivatives from 1-benzoylpyrrolidinol by hydroxylation with Aspergillus sp. and stereo-selective esterification by a commercial lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nalasengineering.com [nalasengineering.com]

- 11. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. skpharmteco.com [skpharmteco.com]

- 14. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Troubleshooting & Optimization

Storage conditions to prevent degradation of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol

Technical Support Center: (3R)-1-(3-aminopropyl)pyrrolidin-3-ol

A Guide to Optimal Storage and Handling for Maintaining Compound Integrity

Introduction

(3R)-1-(3-aminopropyl)pyrrolidin-3-ol is a complex chiral molecule featuring primary and tertiary amine functionalities, as well as a secondary alcohol. These functional groups impart valuable properties for its use in drug discovery and chemical synthesis but also render the molecule susceptible to degradation if not stored and handled with precision. This guide provides an in-depth technical framework for researchers to prevent chemical degradation, troubleshoot common issues, and ensure the long-term stability and reproducibility of experimental results involving this compound.

Section 1: Optimal Storage & Handling Protocol

Proper storage is the first and most critical step in maintaining the chemical integrity of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol. Due to its amine and alcohol functional groups, the compound is particularly sensitive to atmospheric conditions.

Summary of Recommended Storage Conditions

For quick reference, the ideal storage parameters are summarized below. Adherence to these conditions will significantly mitigate the risk of degradation.

| Parameter | Recommendation | Rationale & Key Considerations |

| Temperature | -20°C for long-term storage. 2-8°C for short-term (days to weeks). | Low temperatures drastically reduce the rate of potential oxidative and thermal degradation reactions.[1] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | The amine groups are susceptible to oxidation and reaction with atmospheric CO2.[1][2][3] An inert atmosphere is crucial for long-term stability. |

| Light | Store in an amber or opaque vial. Keep in a dark location. | Protects against potential light-catalyzed degradation.[1][4][5] |

| Container | Tightly sealed, high-density polyethylene (HDPE) or borosilicate glass vial with a secure cap. | Prevents exposure to air and moisture. The compound is hygroscopic (absorbs moisture from the air).[4][6][7][8] |

| Handling | Minimize exposure to air. Weigh and handle quickly, preferably in a controlled environment like a glovebox or under a stream of inert gas.[7][9] | Reduces moisture absorption and reaction with atmospheric gases.[8][10] |

Recommended Handling Workflow

To ensure compound stability from receipt to experimental use, follow this validated workflow.

-

Receipt & Inspection: Upon receiving the compound, inspect the container seal for integrity. If the seal is compromised, the compound's purity should be verified analytically before use.

-

Initial Storage: Immediately place the unopened container in a -20°C freezer designated for chemical storage.

-

Aliquoting for Use: For frequent use, it is highly recommended to aliquot the compound into smaller, single-use vials upon first opening. This minimizes repeated freeze-thaw cycles and air exposure for the bulk stock.

-

Step 3a: Allow the main container to equilibrate to room temperature for at least 30-60 minutes in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold compound.

-

Step 3b: Perform the aliquoting process under a blanket of inert gas (Argon or Nitrogen).

-

Step 3c: Use clean, dry glass or compatible plastic vials for aliquots.

-

Step 3d: Securely seal each aliquot, backfill with inert gas if possible, and wrap the cap with parafilm for an extra barrier.

-

-

Daily Use: When an aliquot is needed, remove it from the freezer and allow it to warm to room temperature in a desiccator before opening.

-

Resealing: After dispensing the required amount, tightly reseal the container immediately to minimize air and moisture ingress.[7]

Section 2: The Science Behind Degradation

Understanding the chemical liabilities of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol is key to preventing its degradation. The primary, tertiary, and alcohol functional groups are all potential sites for unwanted reactions.

-

Susceptibility to Oxidation: The amine functional groups, particularly the primary amine, are prone to atmospheric oxidation. This process can lead to the formation of colored impurities (often yellow or brown) and a complex mixture of degradation byproducts, ultimately reducing the compound's purity and reactivity.[5][11]

-

Reaction with Carbon Dioxide: Amines readily react with atmospheric carbon dioxide (CO2) to form carbamate salts. This reaction can lead to the appearance of solid precipitates in the material and will alter its effective molar mass, leading to inaccurate concentrations if not accounted for.

-

Hygroscopicity and Moisture: The presence of polar amine and hydroxyl groups makes the compound hygroscopic, meaning it readily absorbs moisture from the air.[6][10] Absorbed water can act as a solvent for degradative side reactions or directly participate in hydrolysis, compromising sample integrity.[7][8] Always handle in a dry environment and store in tightly sealed containers.[12]

-

Thermal and Photochemical Instability: While stable at recommended temperatures, elevated temperatures can accelerate degradation pathways.[6][11] Similarly, exposure to UV light can provide the energy to initiate radical-based degradation reactions.[1][4] Storing in the dark is a simple and effective preventative measure.

Section 3: Troubleshooting Guide & FAQs

This section addresses common problems researchers may encounter, providing the cause and a validated solution.

Q1: My compound, which was a clear/white solid, has turned yellow or brown. Is it still usable?

A: A color change is a strong indicator of oxidative degradation.[5][13] The yellow or brown hue is likely due to the formation of oxidized polymeric or conjugated byproducts. While the material may still contain the desired compound, its purity is compromised.

-

Recommendation: Do not use the discolored material for sensitive applications where purity is critical. The impurities can lead to inconsistent experimental results or failed reactions.[5] It is strongly advised to perform an analytical purity check (see Section 4) or obtain a fresh batch of the compound. To prevent this in the future, strictly adhere to storage under an inert atmosphere.[1][2]

Q2: I accidentally left the vial on the bench at room temperature for several hours. What should I do?

A: Short-term exposure to ambient temperature is less damaging than exposure to the atmosphere. The primary concerns are moisture uptake and reaction with air.

-